2-Benzofuraneacetic acid
Overview
Description
2-Benzofuraneacetic acid is an organic compound that belongs to the class of benzofurans It is characterized by a benzene ring fused to a furan ring, with an acetic acid group attached to the second carbon of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuraneacetic acid typically involves the cyclization of salicylaldehyde derivatives. One common method is the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the benzofuran ring . Another method involves the Perkin rearrangement, where a coumarin is reacted with a hydroxide .
Industrial Production Methods: Industrial production of this compound often employs catalytic strategies to enhance yield and efficiency. The use of catalysts such as palladium or copper in the cyclization reactions can significantly improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuraneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: Reduction reactions can convert it into benzofuran-2-ethanol.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-ethanol.
Substitution: Various substituted benzofurans depending on the reagents used.
Scientific Research Applications
2-Benzofuraneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuraneacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: Similar structure but with a sulfur atom instead of oxygen.
Indole: Contains a nitrogen atom instead of oxygen.
Dibenzofuran: An analog with an additional fused benzene ring.
Uniqueness: 2-Benzofuraneacetic acid is unique due to its specific functional groups and the position of the acetic acid group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(2-benzofuran-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)5-9-8-4-2-1-3-7(8)6-13-9/h1-4,6H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVSVNDNDFORGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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